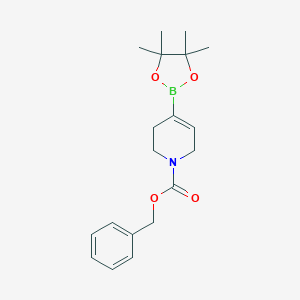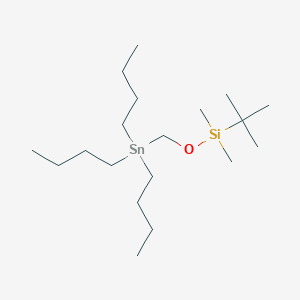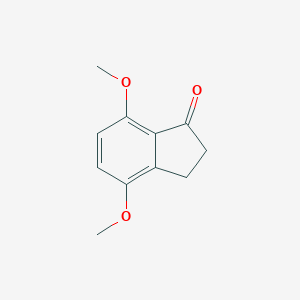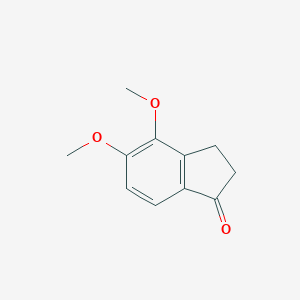
4-(2-氯苯基)丁基胺
描述
4-(2-Chlorophenyl)butylamine, also known as 4-chloro-N-tert-butylbenzeneethanamine, is a novel compound with many potential applications in scientific research. It is a small molecule that is synthesized from the reaction of 2-chlorobenzaldehyde and tert-butylamine. This compound has been studied for its potential use in drug discovery, pharmacological research, and as an organic synthesis reagent.
科学研究应用
分析方法开发
Bu Xiu (2004) 建立了一种用高效液相色谱法(HPLC)测定大鼠血浆中3,4-二氯苯基丙烯酰丙基胺(与4-(2-氯苯基)丁基胺相关的化合物)的方法。该方法表现出准确性、灵敏度和便利性,使其成为进行涉及该化合物新制剂的临床动物实验的有价值工具 (Bu, 2004)。
化学平衡研究
Kozak、Czaja 和 Chmurzyński (2005) 研究了在乙腈中结合正丁胺和各种酚类(包括氯酚类)的酸碱平衡。该研究提供了关于正丁胺和氯酚衍生物相互作用和平衡的见解 (Kozak, Czaja, & Chmurzyński, 2005)。
有机化合物的合成和反应性
Monteiro-Silva 等人 (2021) 合成了新型二羟基苯基取代的罗萨明,并研究了它们与各种胺类(包括正丁胺)的反应性。这项研究对于开发具有潜在应用于生物技术和医学诊断的功能性有机染料具有重要意义 (Monteiro-Silva et al., 2021)。
质子转移反应动力学
Caldin 和 Crooks (1967) 测量了2,4-二硝基苯酚和正丁胺衍生物之间在氯苯溶液中的质子转移反应速率,提供了有关这些反应的动力学和机制的宝贵数据 (Caldin & Crooks, 1967)。
微乳动力学研究
García‐Río、Mejuto 和 Pérez-Lorenzo (2006) 研究了4-硝基苯酸正丁胺酯在微乳中的正丁胺解反应,揭示了微乳界面和连续介质中的不同动力学行为。这项研究有助于理解微乳系统中的复杂动力学 (García‐Río, Mejuto, & Pérez-Lorenzo, 2006)。
芳香卤代物的光化学和反应性
Protti、Fagnoni、Mella 和 Albini (2004) 考察了4-氯苯酚及其衍生物的光化学,从而深入了解苯基阳离子的生成和反应性,这对于理解氯酚衍生物的光化学行为至关重要 (Protti, Fagnoni, Mella, & Albini, 2004)。
缓蚀研究
Bastidas、Damborenea 和 VA´ZQUEZ (1997) 研究了正丁胺中正丁基作为取代基在盐酸中抑制轻钢腐蚀的作用。该研究为工业应用中的腐蚀控制提供了实用见解 (Bastidas, Damborenea, & VA´ZQUEZ, 1997)。
安全和危害
The safety data sheet for a related compound, n-butylamine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . These safety considerations may also apply to “4-(2-Chlorophenyl)butylamine”, but specific safety data for this compound is not available in the search results.
作用机制
Target of Action
4-(2-Chlorophenyl)butylamine is a complex compound that interacts with various targets. It’s important to note that the compound’s structure suggests it may interact with receptors or enzymes that typically bind with amines .
Mode of Action
Based on its structural similarity to other amines, it can be hypothesized that it may interact with its targets through processes such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism .
Biochemical Pathways
Amines like this compound are known to participate in a variety of biochemical processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Based on its structure and the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, or ion channel function .
Action Environment
The action, efficacy, and stability of 4-(2-Chlorophenyl)butylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
生化分析
Biochemical Properties
The biochemical properties of 4-(2-Chlorophenyl)butylamine are not fully elucidated. It is known that amines, such as 4-(2-Chlorophenyl)butylamine, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells
Cellular Effects
The specific cellular effects of 4-(2-Chlorophenyl)butylamine are not well-studied. It is known that amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(2-Chlorophenyl)butylamine is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Chlorophenyl)butylamine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the effects of amines can vary over time, from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
The effects of 4-(2-Chlorophenyl)butylamine at different dosages in animal models have not been extensively studied. It is known that the effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 4-(2-Chlorophenyl)butylamine is involved in are not well-characterized. It is known that amines are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of 4-(2-Chlorophenyl)butylamine within cells and tissues are not well-understood. It is known that amines can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 4-(2-Chlorophenyl)butylamine and its effects on activity or function are not well-characterized. It is known that amines can be localized in various subcellular compartments .
属性
IUPAC Name |
4-(2-chlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMJRFUCKUESEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465733 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807343-03-9 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)






